molecular formula C8H9NO3 B1662544 2-Amino-2-(3-hydroxyphenyl)acetic acid CAS No. 31932-87-3

2-Amino-2-(3-hydroxyphenyl)acetic acid

Cat. No.: B1662544
CAS No.: 31932-87-3
M. Wt: 167.16 g/mol
InChI Key: DQLYTFPAEVJTFM-UHFFFAOYSA-N
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Description

2-Amino-2-(3-hydroxyphenyl)acetic acid is a non-proteinogenic α-amino acid. It is a structural analog of the naturally occurring amino acid L-tyrosine, differing in the position of the hydroxyl group on the aromatic ring and the chirality at the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with glycine in the presence of a base, followed by reduction and hydrolysis steps . Another method includes the use of 3-hydroxyphenylacetonitrile as a starting material, which undergoes hydrolysis and subsequent amination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted amino and hydroxyl derivatives.

Scientific Research Applications

2-Amino-2-(3-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.

    Medicine: Research is ongoing to explore its potential in treating nonalcoholic fatty liver disease and other metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

    L-Tyrosine: A naturally occurring amino acid with a hydroxyl group at the para position.

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxyl group at the para position.

    Indole-3-acetic acid: A plant hormone with a different aromatic ring structure but similar functional groups.

Uniqueness: 2-Amino-2-(3-hydroxyphenyl)acetic acid is unique due to its specific hydroxyl group position on the aromatic ring and its non-proteinogenic nature. This structural uniqueness imparts distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYTFPAEVJTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31932-87-3
Record name (�±)-3-Hydroxyphenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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